molecular formula C13H16N2O2 B067185 tert-Butyl 3-amino-1H-indole-2-carboxylate CAS No. 165107-89-1

tert-Butyl 3-amino-1H-indole-2-carboxylate

Cat. No. B067185
M. Wt: 232.28 g/mol
InChI Key: YEBHBHGDSDASKQ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-amino-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Scientific Research Applications

  • Synthesis of Annulated Gamma-Carbolines and Heteropolycycles :

    • This research discusses the conversion of N-substituted 2-bromo-1H-indole-3-carboxaldehydes to tert-butylimines, leading to various gamma-carboline derivatives with additional fused rings. These compounds are synthesized using palladium-catalyzed intramolecular iminoannulation (Zhang & Larock, 2003).
  • X-Ray Structure and DFT Studies of Triazolyl-Indole Bearing Alkylsulfanyl Moieties :

    • This study synthesized new triazolyl-indole compounds with alkylsulfanyl analogues, including tert-butyl variants. These compounds were analyzed using single-crystal X-ray diffraction and spectroscopic techniques, revealing insights into their molecular structure and interactions (Boraei et al., 2021).
  • Characterization of tert-Butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate :

    • This research focused on the characterization of a tert-butyl bound carboxylate group compound. The study used X-ray crystallography to understand its molecular structure and hydrogen bonding patterns (Thenmozhi et al., 2009).
  • Synthesis of Spirocyclic Indoline Lactone :

    • The study describes the synthesis of a 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester, which is a spirocyclic lactone derivative. This research presents a contrary result to prior publications regarding the cyclization of an analogous ethyl ester (Hodges et al., 2004).
  • Synthesis of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate :

    • This paper details the synthesis of a cyclic amino acid ester, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, and its characterization through NMR spectroscopy and mass spectrometry (Moriguchi et al., 2014).

Future Directions

The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . Future research may focus on exploring the therapeutic possibilities of “tert-Butyl 3-amino-1H-indole-2-carboxylate” and other indole derivatives.

properties

IUPAC Name

tert-butyl 3-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)11-10(14)8-6-4-5-7-9(8)15-11/h4-7,15H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBHBHGDSDASKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598345
Record name tert-Butyl 3-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-amino-1H-indole-2-carboxylate

CAS RN

165107-89-1
Record name tert-Butyl 3-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Follow the procedure of Example 3 (Steps B3–B5) but start with N-(2-cyano-phenyl)-2,2,2-trifluoroacetamide (synthesis described in J. Fluorine Chem. 1981, 18, (2), 185–95) and tert-butyl bromoacetate to obtain the title compound: MS 310(M+H), TLC (silica gel, dichloromethane/methanol, 7:1) Rf=0.38.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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